molecular formula C11H16O4 B14752714 Ethyl 2-acetyloxycyclohex-3-ene-1-carboxylate CAS No. 833-28-3

Ethyl 2-acetyloxycyclohex-3-ene-1-carboxylate

Cat. No.: B14752714
CAS No.: 833-28-3
M. Wt: 212.24 g/mol
InChI Key: VIBBYUMPHNNBGX-UHFFFAOYSA-N
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Description

Ethyl 2-acetyloxycyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C11H16O4. It is a derivative of cyclohexene, featuring an ester functional group and an acetoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyloxycyclohex-3-ene-1-carboxylate typically involves the esterification of 2-hydroxycyclohex-3-ene-1-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to a temperature range of 60-80°C and maintained under these conditions until the reaction is complete .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyloxycyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyloxycyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetyloxycyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the acetoxy group, which can modulate its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems .

Properties

CAS No.

833-28-3

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

ethyl 2-acetyloxycyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C11H16O4/c1-3-14-11(13)9-6-4-5-7-10(9)15-8(2)12/h5,7,9-10H,3-4,6H2,1-2H3

InChI Key

VIBBYUMPHNNBGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC=CC1OC(=O)C

Origin of Product

United States

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